molecular formula C10H8ClFO2 B12303661 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12303661
M. Wt: 214.62 g/mol
InChI Key: RNQXIRVGVKKDHI-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 3-chloro-5-fluorophenylacetic acid, using reagents like diazomethane or diiodomethane in the presence of a strong base. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts like palladium or rhodium complexes can be employed to enhance the efficiency of the cyclopropanation process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
  • 2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid
  • 2-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness may result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8ClFO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)

InChI Key

RNQXIRVGVKKDHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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